molecular formula C22H28N4O2 B4301000 2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B4301000
M. Wt: 380.5 g/mol
InChI Key: CKTOAKQCDLKEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is an intricate organic compound belonging to the quinoline class. Its complex structure suggests a vast potential for various applications in scientific research and industry. Its molecular configuration, featuring both aromatic and aliphatic elements, allows for diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions:

This compound can be synthesized via a multi-step reaction sequence involving several intermediates. The typical synthesis begins with the preparation of the quinoline core through a series of cyclization reactions.

  • Step 1: Starting from a substituted aniline, the first step involves nitration followed by reduction to form the corresponding phenylhydrazine.

  • Step 2: This phenylhydrazine is then subjected to a Fischer indole synthesis to form a substituted indole.

  • Step 3: Alkylation of the indole ring introduces the necessary dimethylamino and ethoxyphenyl groups.

Industrial Production Methods:

Industrial production of this compound would follow similar synthetic routes, albeit on a larger scale. This typically involves the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. Catalysts may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The amino and dimethylamino groups on the quinoline ring can undergo oxidation to form corresponding nitroso, nitro, or N-oxide derivatives.

  • Reduction: Reduction reactions can modify the oxo group, converting it to hydroxyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Use of hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

The major products depend on the specific type of reaction. For example:

  • Oxidation: could yield nitro or N-oxide derivatives.

  • Reduction: might produce hydroxyquinoline derivatives.

  • Substitution: reactions introduce various functional groups on the benzene ring, altering the compound's properties.

Scientific Research Applications

2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several noteworthy applications:

  • Chemistry: This compound can be used as a ligand in coordination chemistry, forming complex structures with transition metals.

  • Biology: It shows potential as an enzyme inhibitor, making it valuable in studying enzyme functions and interactions.

  • Medicine: Preliminary studies suggest it may have pharmaceutical properties, such as anti-inflammatory or anticancer activities.

  • Industry: In materials science, it can be employed in the development of organic semiconductors or dyes.

Mechanism of Action

In comparison to other quinoline derivatives, this compound's unique structure affords it distinct properties:

  • Quinoline: The core structure is the same, but lacks the additional functional groups.

  • Chloroquine: An anti-malarial drug with a simpler structure and different functional groups.

  • 2-Phenylquinoline: Similar aromatic structure but lacks the dimethylamino and ethoxyphenyl groups, leading to different chemical behavior and applications.

Comparison with Similar Compounds

  • Chloroquine

  • Quinine

  • 2-Phenylquinoline

  • 8-Hydroxyquinoline

Each of these compounds shares the quinoline core but differs in substituent groups, which significantly influence their chemical properties and applications. The unique combination of substituents in 2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile offers a distinct profile, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-6-28-18-10-8-7-9-14(18)19-15(13-23)21(24)26(25(4)5)16-11-22(2,3)12-17(27)20(16)19/h7-10,19H,6,11-12,24H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTOAKQCDLKEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N(C)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.